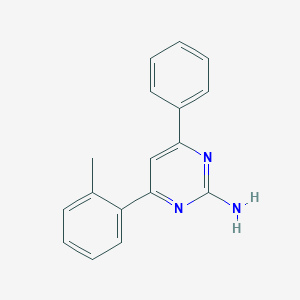

4-(2-Methylphenyl)-6-phenylpyrimidin-2-amine

Description

4-(2-Methylphenyl)-6-phenylpyrimidin-2-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted at the 4- and 6-positions with a 2-methylphenyl group and a phenyl group, respectively, and an amine group at position 2. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural versatility and biological relevance, particularly in anticancer, antimicrobial, and radiosensitizing applications . For instance, substituents like methyl and aryl groups influence electronic distribution, steric effects, and intermolecular interactions, which govern solubility, stability, and biological activity .

Properties

IUPAC Name |

4-(2-methylphenyl)-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3/c1-12-7-5-6-10-14(12)16-11-15(19-17(18)20-16)13-8-3-2-4-9-13/h2-11H,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANGOHCXSKPRPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylphenyl)-6-phenylpyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzaldehyde with benzamidine hydrochloride in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of catalysts and optimization of reaction parameters are crucial to achieving high purity and yield in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylphenyl)-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can lead to the formation of reduced pyrimidine derivatives.

Scientific Research Applications

4-(2-Methylphenyl)-6-phenylpyrimidin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

Industry: The compound is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

- 4-Methyl-6-phenylpyrimidin-2-amine (): Substituents: Methyl (C4), phenyl (C6), amine (C2). Crystallography: Monoclinic system (space group C2/c), dihedral angles between pyrimidine and phenyl rings (29.41° and 46.32°), with intermolecular N–H···N and C–H···π interactions.

- 4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine (): Substituents: Benzyl-triazolyl (C4), phenyl (C6), amine (C2). Crystallography: Monoclinic system (space group C2/c), stabilized by intra- and intermolecular hydrogen bonds (N–H···N) and π–π stacking (3.721–3.825 Å). Key Difference: The triazolyl group introduces additional hydrogen-bonding capacity and bulkiness, which may enhance antimicrobial activity but reduce solubility compared to the target compound .

- 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines (): Substituents: Morpholinophenyl (C4), aryl (C6), amine (C2). Synthesis: Refluxing (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones with guanidine nitrate and LiOH . Key Difference: The morpholino group enhances solubility and bioavailability, contributing to potent antibacterial activity against V. cholerae (MIC < 1 µg/mL) .

Data Table: Comparative Analysis of Pyrimidin-2-amine Derivatives

Q & A

Q. What are the optimized synthetic routes for 4-(2-Methylphenyl)-6-phenylpyrimidin-2-amine?

The compound is typically synthesized via a cyclocondensation reaction. A general method involves refluxing a chalcone derivative (e.g., (E)-1-(2-methylphenyl)-3-phenylprop-2-en-1-one) with guanidine nitrate in ethanol, followed by the addition of lithium hydroxide in water. Purification is achieved using silica gel column chromatography with ethyl acetate/petroleum ether (2:8 ratio). This method yields high-purity crystals suitable for structural characterization .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Key techniques include:

- H/C NMR : To verify aromatic proton environments and substituent positions.

- X-ray crystallography : For unambiguous determination of molecular geometry, including dihedral angles between aromatic rings (e.g., 12.8° between pyrimidine and 2-methylphenyl groups) .

- IR spectroscopy : To confirm the presence of amine (-NH) and aromatic C-H stretches .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related pyrimidin-2-amine derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and antifungal properties. Biological screening typically involves agar diffusion assays and MIC (Minimum Inhibitory Concentration) measurements .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -NO, -OCH) at the phenyl or methylphenyl positions to modulate electronic effects.

- QSAR modeling : Use 3D-QSAR with antileukemic or antimicrobial activity data to predict optimal substituent patterns. For example, bulky substituents at the 6-phenyl group may enhance steric interactions with target enzymes .

- In vitro assays : Compare IC values against control compounds like sulfonamide derivatives to evaluate potency improvements .

Q. How can contradictions in biological data between similar pyrimidin-2-amine derivatives be resolved?

- Meta-analysis : Compare datasets from multiple studies to identify outliers. For example, conflicting antimicrobial results may arise from differences in bacterial strains or assay conditions (e.g., broth microdilution vs. disk diffusion) .

- Crystallographic validation : Confirm that observed bioactivity correlates with molecular conformation (e.g., planar vs. twisted aryl rings affecting target binding) .

- Dose-response curves : Perform detailed kinetic studies to distinguish between true activity and assay artifacts .

Q. What computational tools are recommended for predicting reaction pathways and optimizing synthesis?

- Reaction path search software : ICReDD’s quantum chemical calculators can simulate transition states and intermediates to identify energetically favorable pathways .

- Molecular docking : Tools like AutoDock Vina can predict binding affinities to biological targets (e.g., bacterial dihydrofolate reductase) prior to synthesis .

- Process simulation : Aspen Plus or COMSOL models can optimize reaction conditions (e.g., temperature, solvent ratios) to maximize yield .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize the planar conformation, while weak C–H⋯π interactions contribute to crystal lattice stability. These features impact solubility and melting point .

- Dihedral angles : Twisting between the pyrimidine core and substituent rings (e.g., 86.1° for the 4-methoxyphenyl group) may reduce crystallinity, requiring polymorph screening for drug formulation .

Methodological Considerations

Q. What strategies mitigate challenges in purifying this compound?

- Gradient elution chromatography : Use silica gel with stepwise increases in ethyl acetate (5% → 20%) to separate closely related byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, as confirmed by single-crystal X-ray diffraction .

Q. How should researchers validate the reproducibility of biological assays for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.